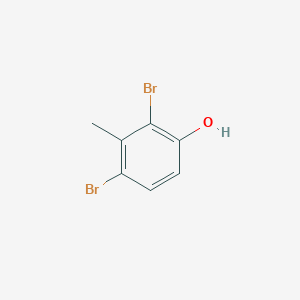
2,4-Dibromo-3-methylphenol
Übersicht
Beschreibung
2,4-Dibromo-3-methylphenol is a brominated phenol . It is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen .
Synthesis Analysis
2-Bromo-4-methylphenol was synthesized from 4-methylphenol by oxidative bromination at low temperature, with a yield of 93% . The product was characterized by IR and 1H NMR spectroscopy . It may also be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II) (protected alcohol-functionalized initiator) and bromo-[2-methyl-4-[6-(t-butyldimethylsilyloxy)hexyloxy]phenyl] bis(triphenylphosphine) nickel .Molecular Structure Analysis
The molecular formula of this compound is C7H6Br2O . The molecular weight is 265.93 g/mol . The InChIKey is SNTBBWYRKIAIJR-UHFFFAOYSA-N .Chemical Reactions Analysis
Dibromoalkane synthesis by dibromination is a common reaction involving brominated phenols . The bromination of alkenes, alkynes, and anilines can be efficiently carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds with excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.93 g/mol, an XLogP3-AA of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 265.87649 g/mol, and the monoisotopic mass is 263.87854 g/mol .Wissenschaftliche Forschungsanwendungen
1. Prototropy and Radical Scavenging Activity
Research on Schiff bases related to 2,4-Dibromo-3-methylphenol, like (E)-4,6-dibromo-3-methoxy-2-[(phenylimino)methyl]phenol, has shown significant prototropy (the transfer of a proton within a molecule) and radical scavenging activities. These activities are critical in understanding their therapeutic potential as agents in pharmaceuticals and additives in the food industry. Their radical scavenging properties were assessed using various test methods, indicating their potential use in pharmaceuticals or food industries (Kaştaş et al., 2017).
2. Environmental Analysis
This compound has been studied in the context of environmental analysis, particularly in the detection and stabilization of phenolic compounds in water and industrial effluents. Techniques like liquid-solid extraction (LSE) and liquid chromatography have been used to determine the presence of various phenolic compounds, including this compound, in environmental samples (Castillo et al., 1997).
3. Antioxidant Properties
Bromophenols, including this compound derivatives, have been isolated from marine algae and have shown significant antioxidant activities. These compounds have been evaluated using biochemical and cellular assays, demonstrating their potential as antioxidants. The study highlights their potential in pharmaceuticals and as natural products with health benefits (Olsen et al., 2013).
4. Phytovolatilization in Agriculture
Studies on this compound analogs, like 2,4-dibromophenol, have explored their uptake, phytovolatilization (release through plants), and interconversion in agricultural settings, particularly in rice plants. This research provides insights into the environmental fate of such compounds and their impact on agricultural practices (Zhang et al., 2020).
5. Molecular Structure and Quantum Mechanical Calculations
The molecular structure and quantum mechanical calculations of compounds related to this compound have been studied to understand their properties. This research is significant in the field of chemistry, contributing to the development of new materials and chemicals with specific characteristics and applications (Alaşalvar et al., 2014).
6. Hyperbranched Polymer Synthesis
Research has been conducted on the synthesis of hyperbranched polymers using compounds structurally related to this compound. This area of study is crucial for developing new polymeric materials with unique properties for various industrial applications (Sinananwanich et al., 2009).
7. Detection of Volatile Phenolic Compounds
The detection and analysis of volatile phenolic compounds, including this compound, have been studied using techniques like high-field asymmetric waveform ion mobility spectrometry. This research is significant for environmental monitoring and analysis, helping to detect and quantify phenolic pollutants in various environments (Bing, 2011).
Wirkmechanismus
Safety and Hazards
When handling 2,4-Dibromo-3-methylphenol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, avoid dust formation, and keep the substance in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
The future directions of 2,4-Dibromo-3-methylphenol could involve its use in the synthesis of various compounds. For instance, it may be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II) (protected alcohol-functionalized initiator) and bromo-[2-methyl-4-[6-(t-butyldimethylsilyloxy)hexyloxy]phenyl] bis(triphenylphosphine) nickel .
Eigenschaften
IUPAC Name |
2,4-dibromo-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTBBWYRKIAIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491363 | |
| Record name | 2,4-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13321-75-0 | |
| Record name | 2,4-Dibromo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13321-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



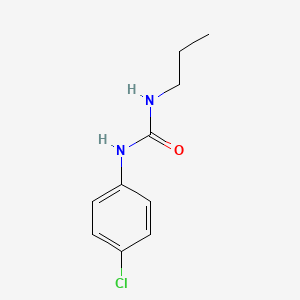
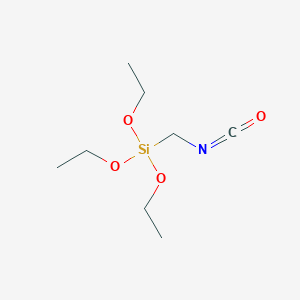

![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)
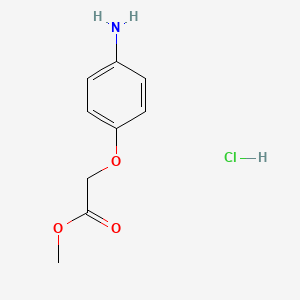
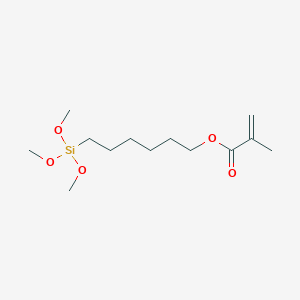
![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)
![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)
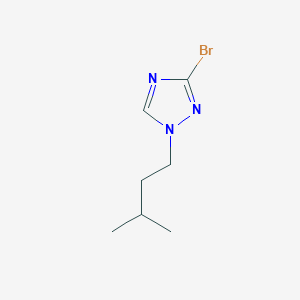
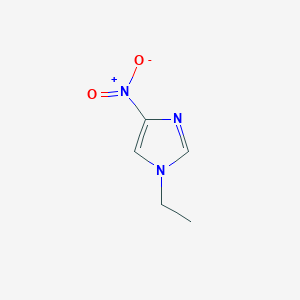



![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)